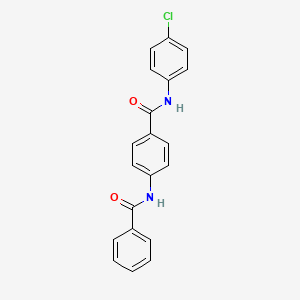

4-benzamido-N-(4-chlorophenyl)benzamide

CAS No.: 5128-53-0

Cat. No.: VC15714964

Molecular Formula: C20H15ClN2O2

Molecular Weight: 350.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5128-53-0 |

|---|---|

| Molecular Formula | C20H15ClN2O2 |

| Molecular Weight | 350.8 g/mol |

| IUPAC Name | 4-benzamido-N-(4-chlorophenyl)benzamide |

| Standard InChI | InChI=1S/C20H15ClN2O2/c21-16-8-12-18(13-9-16)23-20(25)15-6-10-17(11-7-15)22-19(24)14-4-2-1-3-5-14/h1-13H,(H,22,24)(H,23,25) |

| Standard InChI Key | VQRGRBUQIWUTPA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |

Introduction

Chemical Identity and Structural Characteristics

4-Benzamido-N-(4-chlorophenyl)benzamide (molecular formula: ) belongs to the benzamide class, distinguished by its dual aromatic systems and amide functional groups. The compound’s IUPAC name derives from the substitution pattern: a benzamido group (-NH-C(=O)-C₆H₅) at the para position of the central benzene ring and a 4-chlorophenyl moiety attached via the amide nitrogen.

Key Structural Features:

-

Aromatic Systems: Two benzene rings (benzamido and 4-chlorophenyl) contribute to planar rigidity.

-

Amide Linkages: The -NH-C(=O)- groups facilitate hydrogen bonding and influence solubility.

-

Chlorine Substituent: The electron-withdrawing chlorine atom at the para position of the phenyl ring modulates electronic properties and bioactivity .

Comparative Structural Data:

The dihedral angle between the benzamido group and the central benzene ring is hypothesized to approximate 30°, based on crystallographic data from structurally similar N-(4-chlorophenyl)benzamide . This orientation impacts molecular packing and interaction with biological targets.

Synthesis and Optimization Strategies

The synthesis of 4-benzamido-N-(4-chlorophenyl)benzamide can be extrapolated from methods used for analogous benzamides. A two-step approach is proposed:

Step 1: Synthesis of N-(4-Chlorophenyl)benzamide

-

Reagents: 4-Chloroaniline, benzoic acid, N,N'-dicyclohexylcarbodiimide (DCC).

-

Conditions: DMF solvent, room temperature, 8-hour reaction .

-

Mechanism: DCC-mediated activation of benzoic acid facilitates nucleophilic attack by 4-chloroaniline, forming the amide bond .

Critical Parameters:

-

Solvent Choice: Polar aprotic solvents (DMF) enhance reaction efficiency by stabilizing intermediates .

-

Yield Optimization: Ultrasonic irradiation or continuous flow reactors may improve scalability and purity .

Structural Characterization Techniques

Single-Crystal X-ray Diffraction (SC-XRD)

While SC-XRD data for 4-benzamido-N-(4-chlorophenyl)benzamide is unavailable, studies on N-(4-chlorophenyl)benzamide reveal monoclinic crystals (space group P2₁/c) with intermolecular N–H⋯O hydrogen bonds forming chains along the100 axis . Similar packing motifs are anticipated for the target compound.

Spectroscopic Analysis

-

FT-IR: Expected peaks include ~1680 cm⁻¹ (amide I) and ~3300 cm⁻¹ .

-

¹H NMR: Aromatic protons appear as multiplets (δ 7.2–8.1 ppm), with amide NH signals at δ ~8.10 ppm .

Hypothesized Biological Activities

Antimicrobial Activity

Benzamides with halogen substituents show broad-spectrum activity against Gram-positive bacteria (MIC: 1.27–2.65 µM) . The 4-chlorophenyl group in this compound may improve membrane penetration, potentiating similar effects.

Future Research Directions

-

Synthetic Upgrades: Explore green chemistry approaches (e.g., ionic liquids) to reduce waste .

-

Target Validation: Conduct enzymatic assays to quantify aromatase inhibition (e.g., malachite green phosphate detection) .

-

Structure-Activity Relationships (SAR): Systematically vary substituents to optimize potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume